molecular formula C11H11NO2 B1258406 Methyl 3-cyano-2-phenylpropanoate

Methyl 3-cyano-2-phenylpropanoate

Cat. No. B1258406
M. Wt: 189.21 g/mol
InChI Key: POZIFRPMDFGLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyano-2-phenylpropanoate is a methyl ester that is methyl phenylacetate substituted at the alpha-position by a cyanomethyl group. It is a nitrile and a methyl ester. It derives from a phenylacetic acid.

Scientific Research Applications

Role in Molecular Machines

The compound has also been investigated for its potential in controlling the release of chemical fuel for the operation of molecular machines. Specifically, the kinetics of the aminolysis of 2-cyano-2-phenylpropanoic anhydride, a process crucial for the generation of the compound, was studied to ensure a regulated supply of fuel for acid-base driven molecular machines (Biagini et al., 2020).

properties

Product Name

Methyl 3-cyano-2-phenylpropanoate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-cyano-2-phenylpropanoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

POZIFRPMDFGLIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine methyl phenylacetate (2.0 g, 13.32 mmol) and tetrahydrofuran (15 mL). Cool in a dry-ice/acetone bath. Add dropwise a solution of lithium diisopropylamide (6.66 mL, 2 M in THF, 13.32 mmol). After 1 hour, add α-bromoacetonitrile (1.6 g, 13.32 mmol). After 2 hours, warm the reaction mixture to ambient temperature and partition the reaction mixture between ethyl acetate and water. Separate the aqueous layer and extract three times with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to obtain a residue. Distill the residue bulb-to-bulb to give the title compound: bp; 150° C. at 0.5 mm Hg; Rf=0.72 (silica gel, 25% ethyl acetate/hexane).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.66 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

DL-tropic acid (10 g, 120 mmol), 2,2-dimethoxypropane (12.48 g, 120 mmol) and catalytical amount of p-toluenesulfonic acid (100 mg) were mixed in MeOH (50 ml) and refluxed overnight. The reaction mixture was cooled and concentrated in-vacuo to dryness and then dissolved in ethyl acetate. The organic phase was washed with water, brine and dried with sodium sulfate, and concentrated in-vacuo to dryness. The crude product was dissolved in anhydrous mentylene chloride (150 ml). Triethylamine (7.27 g, 72 mmol) and methanesulfonyl chloride (8.24 g, 72 mmol) were added and stirred at room temperature overnight before it was washed with water, brine and dried with sodium sulfate. The concentrated residue was heated with KCN (5.88 g, 120 mmol) and tetrabutylammonium cyanide (2 g, 7.4 mmol) in DMF at 80° C. for 1 hour. After cooled down to room temperature, reaction mixture was diluted with methylene chloride, washed with water, brine and dried with Na2SO4. After concentration in-vacuo, the crude product was purified by silica flash chromatography (10% ethyl acetate in hexanes) to afford 6.4 g of the desired product as a yellowish solid (58% in three steps). 1H NMR (500 MHz, CDCl3) δ: 7.37 (m, 3 H), 7.27 (m, 2 H), 3.94 (t, J=7.63 Hz, 1 H), 3.73 (s, 3 H), 3.04 (dd, J=16.79, 7.63 Hz, 1 H), 2.81 (dd, J=17.09, 7.63 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
8.24 g
Type
reactant
Reaction Step Two
Name
Quantity
5.88 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods III

Procedure details

A solution of methyl phenylacetate (200 g, 1.33 mol) in THF (300 mL) is added, dropwise, to a −78° C. solution of lithium diethylamide (LDA, 1.4 mol) in THF (2500 mL). After addition is complete, a precipitate forms, and additional THF (200 mL) is added. The resulting mixture is vigorously stirred while a solution of bromoacetonitrile (168 g, 1.4 mol) in THF (400 mL) is slowly added. After 20 minutes the cooling bath is removed and the reaction mixture is quenched with saturated NH4Cl solution (500 mL). After allowing the mixture to slowly warm to ambient temperature any solid material is removed by filtration and the solvent is removed in vacuo. The residue is dissolved in ET2O (1000 mL) and diluted with H2O (1000 mL). The organic phase is then washed with 0.5N HC1 (1×1000 mL), saturated NaCl solution (2×1000 mL) and concentrated in vacuo. The residue is then vacuum distilled (˜1 mm Hg) and the fraction boiling between 125° C. and 145° C. is collected to give β-(carbomethoxy)-β-phenylpropionitrile which solidifies upon standing.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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